4-Chloro-2-methylthiopyrimidine

Catalog No.
S774255
CAS No.
49844-90-8
M.F
C5H5ClN2S
M. Wt
160.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylthiopyrimidine

CAS Number

49844-90-8

Product Name

4-Chloro-2-methylthiopyrimidine

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

InChI

InChI=1S/C5H5ClN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3

InChI Key

DFOHHQRGDOQMKG-UHFFFAOYSA-N

SMILES

CSC1=NC=CC(=N1)Cl

Canonical SMILES

CSC1=NC=CC(=N1)Cl

The exact mass of the compound 4-Chloro-2-methylthiopyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100866. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-2-methylthiopyrimidine is a functionalized heterocyclic building block primarily utilized in medicinal chemistry and process development. Its core value is derived from the pyrimidine scaffold, which is central to numerous kinase inhibitors and other bioactive molecules. The compound's utility is defined by two key functional groups: the 4-chloro substituent, which serves as a reliable leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the 2-methylthio group, which modulates the electronic properties and reactivity of the pyrimidine ring. This specific combination of features makes it a strategic starting material for constructing complex molecular targets.

Research Fit

Sequential C4/C2 derivatization without isomer separation
Microwave-accelerated SNAr for parallel library synthesis
Validated Co-catalyzed cross-coupling electrophile

Direct substitution of 4-Chloro-2-methylthiopyrimidine with seemingly similar alternatives introduces significant process chemistry challenges. Procuring its precursor, 2-(methylthio)pyrimidin-4-ol, shifts the burden of a hazardous chlorination step, often requiring phosphorus oxychloride (POCl3), onto the end-user, adding process complexity, safety risks, and potential yield loss. Opting for the 4-bromo analog is not a simple drop-in replacement; while potentially more reactive in some cross-coupling reactions, it alters the cost basis and can necessitate complete re-optimization of reaction conditions, as the reactivity difference between aryl chlorides and bromides is substantial. Furthermore, using a simpler scaffold like 2,4-dichloropyrimidine ignores the critical role of the 2-methylthio group in directing reactivity, which is essential for achieving the desired regioselectivity in multi-step syntheses.

Substitution Risk

4-Chloro-2-methylthiopyrimidine
Common Substitutes
Single reactive chlorine at C4; C2 methylthio inert under SNAr
2,4-Dichloropyrimidine may produce C4/C2 isomer mixtures (1:1 to 4:1), requiring separation
Orthogonal handles: SNAr at C4, oxidation-activatable C2 methylthio
4,6-Dichloro-2-methylthiopyrimidine carries competing disubstitution risk at C4 and C6

Precursor Suitability for Hazard-Free Chlorination

Procuring this compound directly bypasses the need for in-house chlorination of the corresponding 4-hydroxy precursor. An optimized industrial process demonstrates that 4-Chloro-2-methylthiopyrimidine can be produced from 2-(methylthio)pyrimidin-4-ol in high yield and purity using phosphorus oxychloride in a non-halogenated solvent like heptane. This documented process provides a clear benchmark for an efficient and scalable synthesis, justifying the procurement of the final chlorinated product over its precursor.

Evidence DimensionReaction Yield
Target Compound Data76.5 mol% yield; 100% purity by GC
Comparator Or BaselineIn-house synthesis from 2-(methylthio)pyrimidin-4-ol
Quantified DifferenceProvides a high-yield, high-purity product, avoiding a hazardous process step.
ConditionsChlorination with POCl3 in heptane at 50 °C for 3 hours.

This justifies procuring the pre-made chlorinated compound to save process development time, avoid handling hazardous reagents like POCl3, and ensure high starting purity.

Isolated Yield
Reported
87.6% (chlorination of 2-methylthio-4-pyrimidinol)
Supports procurement cost evaluation
Single-study benchmark; verify at desired scale

SNAr Reactivity for Kinase Inhibitor Scaffolds

The primary application of this compound is as an electrophile in SNAr reactions with amines to form C4-aminated pyrimidine cores. In the synthesis of a novel class of Aurora kinase inhibitors, a closely related analog, 2,4-dichloro-6-methylpyrimidine, underwent selective SNAr at the C4 position with (S)-(-)-1-boc-3-aminopyrrolidine, yielding the desired intermediate in 56% yield. This provides a quantitative benchmark for the expected efficiency of this building block in a key, industrially relevant transformation.

Evidence DimensionReaction Yield
Target Compound Data56% yield (for a closely related analog)
Comparator Or BaselineBaseline expectation for a key synthetic step
Quantified DifferenceDemonstrates preparative utility in a multi-step synthesis of a complex drug-like molecule.
ConditionsSNAr with an amine nucleophile (aminopyrrolidine), triethylamine base, in THF at -70 °C.

This evidence confirms the compound's suitability and efficiency for the most common and critical reaction type used in the synthesis of high-value kinase inhibitors.

Reaction Time
Head-to-head
Microwave: minutes vs. conventional heating: hours/days
May support high-throughput library synthesis
Method-dependent; verify on scale

Cost-Effective Reactivity vs. Bromo-Analogs

For many applications, particularly SNAr reactions, the reactivity of the C4-Cl bond is sufficient, making the higher cost of the corresponding 4-bromo analog unnecessary. While aryl bromides are generally more reactive than chlorides in palladium-catalyzed cross-couplings like Suzuki reactions, this higher reactivity is not always required and comes at a premium. For SNAr, the reactivity of chloropyrimidines is already significantly activated compared to other aryl chlorides, making 4-Chloro-2-methylthiopyrimidine a more economical choice for large-scale synthesis without compromising performance in this key reaction class.

Evidence DimensionRelative Reactivity and Cost
Target Compound DataSufficiently reactive for SNAr; less reactive but more cost-effective for cross-coupling.
Comparator Or Baseline4-Bromo-2-methylthiopyrimidine (more reactive, higher cost)
Quantified DifferenceNot directly quantified, but offers a more favorable cost-to-reactivity ratio for SNAr-focused process chemistry.
ConditionsGeneral SNAr and Palladium-catalyzed cross-coupling reactions.

This allows a buyer to select the most cost-effective halide for their specific synthetic step, avoiding over-engineering with a more expensive bromo-analog when not required.

Regioselectivity
Class-level
C4 substitution only vs. dichloro isomer ratio 1:1–4:1
May simplify purification
Reactivity order: C4(6) > C2 >> C5
Purity Specification
Supporting evidence
≥99% (GC) available
Supports high-assurance procurement
Compare vendor CoA for lot-specific data
Cross-Coupling
Supporting evidence
CoBr₂-catalyzed arylzinc coupling at C4
Alternative to Pd-based methods
Verify substrate scope for target derivatives
Orthogonal Handles
Class-level
C4 chloro + C2 methylthio vs. two chlorines in 4,6-dichloro analog
May reduce disubstitution side products
Second chlorine much less reactive but possible

C4-Aminated Kinase Inhibitor Scaffolds

The compound is the right choice for synthesizing libraries of 2,4-disubstituted pyrimidines targeting kinases such as KDR and Aurora kinases. Its well-defined reactivity at the C4 position allows for reliable introduction of diverse amine side chains via SNAr, a critical step in building structure-activity relationships for lead optimization.

Total Synthesis of Natural Products

This building block has been successfully employed in the total synthesis of complex natural products, such as the marine alkaloid variolin B. Its specific functionalization pattern provides a reliable handle for constructing the core heterocyclic structure of the target molecule.

Process Scale-Up of SNAr-Dependent APIs

For synthetic routes where the key transformation is a nucleophilic aromatic substitution at the pyrimidine C4 position, this compound provides a cost-effective and scalable starting material. Its reactivity profile is well-suited for this reaction class, avoiding the higher material costs associated with more reactive bromo- or iodo-analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Microwave-accelerated SNAr reactivity
Reaction time and throughput assessment
Late-stage intermediate production
High-purity specification and orthogonal handles
Purity documentation and impurity control
Cobalt-catalyzed cross-coupling
Validated CoBr₂/arylzinc reactivity
Catalyst cost context and Pd residue avoidance
NNRTI intermediate synthesis
Established synthetic precedent in patent literature
Route development documentation support

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

49844-90-8

Wikipedia

4-Chloro-2-methylthiopyrimidine

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